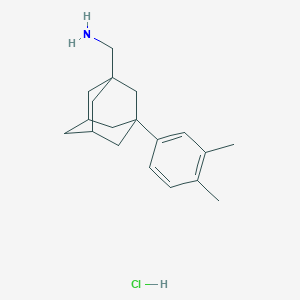

(3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC13314809

Molecular Formula: C19H28ClN

Molecular Weight: 305.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H28ClN |

|---|---|

| Molecular Weight | 305.9 g/mol |

| IUPAC Name | [3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride |

| Standard InChI | InChI=1S/C19H27N.ClH/c1-13-3-4-17(5-14(13)2)19-9-15-6-16(10-19)8-18(7-15,11-19)12-20;/h3-5,15-16H,6-12,20H2,1-2H3;1H |

| Standard InChI Key | MBWPHPBYIQROEK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN)C.Cl |

| Canonical SMILES | CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN)C.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s structure integrates three key components:

-

Adamantane core: A diamondoid hydrocarbon providing rigidity and lipophilicity .

-

3,4-Dimethylphenyl group: Introduces aromaticity and steric bulk, potentially influencing receptor binding.

-

Methanamine hydrochloride: A primary amine salt enhancing water solubility for pharmacological applications .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₉H₂₈ClN | |

| Molecular weight | 305.9 g/mol | |

| CAS number | 400749-85-1 | |

| Solubility | Limited data; likely soluble in polar aprotic solvents |

Synthesis and Analytical Data

Synthetic Routes

The synthesis typically involves multi-step functionalization of adamantane:

-

Adamantane core formation: Achieved via Schleyer’s method using Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene .

-

Friedel-Crafts alkylation: Introduction of the 3,4-dimethylphenyl group using AlCl₃ as a catalyst .

-

Amination and salt formation: Reaction with methylamine followed by HCl treatment to yield the hydrochloride salt .

Critical reaction conditions:

-

Temperature control (<50°C) to prevent adamantane degradation .

-

Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine coupling efficiency .

| Parameter | (3-(3,4-Dimethylphenyl)adamantan-1-yl)methanamine HCl | Memantine HCl |

|---|---|---|

| Molecular weight | 305.9 g/mol | 215.8 g/mol |

| Key substituents | 3,4-Dimethylphenyl | Methyl groups |

| Therapeutic target | Hypothesized: NMDA, sigma-2 receptors | NMDA receptor |

Anticancer Research

Adamantane-based sigma-2 receptor ligands show promise in tumor imaging and drug delivery . This compound’s amine group could enable conjugation to cytotoxic agents, while the dimethylphenyl moiety may enhance receptor affinity .

Future Directions

Research Priorities

-

Target validation: Screen against NMDA, sigma-2, and viral ion channels .

-

Prodrug development: Explore ester or amide derivatives to modulate bioavailability .

-

Nanocarrier systems: Utilize adamantane-cyclodextrin interactions for targeted delivery .

Industrial Scalability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume